1,3-Dioxane

Descripción general

Descripción

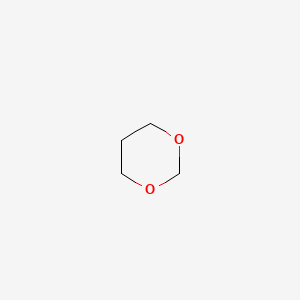

1,3-Dioxane is an organic compound with the molecular formula C₄H₈O₂. It is a saturated six-membered heterocycle with two oxygen atoms replacing carbon atoms at the 1- and 3-positions. This compound is a colorless liquid with a boiling point of 103°C and a melting point of -42°C . It is often used as a solvent and in the synthesis of other chemicals.

Métodos De Preparación

1,3-Dioxane can be synthesized through several methods:

Reaction of Formaldehyde and 1,3-Propanediol: This method involves the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts.

Prins Reaction: This method involves the reaction of an alkene with formaldehyde in the presence of an acid catalyst.

Industrial Production: Industrially, this compound is produced by the reaction of formaldehyde with 1,3-propanediol under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1,3-Dioxane undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions with nucleophiles such as organolithium reagents or Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Dioxane consists of a six-membered ring containing two oxygen atoms and four carbon atoms. Its structure allows it to function as both a solvent and a reagent in chemical reactions.

Pharmaceutical Applications

This compound is utilized primarily as a solvent in the pharmaceutical industry due to its ability to dissolve a wide range of organic compounds. It serves several key roles:

- Solvent for Drug Formulation : It is employed in the formulation of various pharmaceutical products, enhancing the solubility of active ingredients.

- Intermediate in Synthesis : this compound acts as an intermediate in the synthesis of compounds such as ammediol, which is used in producing softeners and emulsifying agents .

Case Study: Synthesis of Pharmaceuticals

A study demonstrated that this compound could facilitate the synthesis of complex pharmaceutical compounds by providing a stable reaction medium that enhances yield and purity .

Chemical Synthesis

In chemical synthesis, this compound is used as a reagent for various organic reactions, including:

- Protection of Functional Groups : It serves as a protecting group for carbonyl compounds during multi-step organic syntheses .

- Synthesis of Polymers : this compound is involved in the production of poly(Trimethylene Terephthalate), a high-performance polyester known for its elasticity and dyeability .

Industrial Applications

This compound finds extensive use in industrial applications:

- Solvent in Manufacturing : It is used as a solvent in the production of plastics, resins, and coatings. Its properties make it ideal for dissolving polymers and facilitating their processing.

- Chemical Intermediate : The compound serves as an intermediate in producing agricultural chemicals and dyes .

Environmental Considerations

Despite its utility, this compound poses environmental concerns due to its potential for groundwater contamination. Studies have shown that it can persist in the environment and may be found in drinking water sources .

Case Study: Groundwater Contamination

Research conducted on Long Island revealed that this compound concentrations exceeded health guidance levels in many water supplies. This study aimed to develop sensitive detection methods for assessing exposure levels among residents .

Health Implications

The health implications of this compound are significant. The International Agency for Research on Cancer has classified it as possibly carcinogenic to humans based on animal studies indicating links to liver cancer and other malignancies .

Data Tables

Mecanismo De Acción

The mechanism of action of 1,3-dioxane involves its ability to form stable complexes with various reagents and catalysts. It acts as a solvent, facilitating the dissolution and interaction of reactants. In biological systems, it can protect carbonyl groups from unwanted reactions by forming cyclic acetals .

Comparación Con Compuestos Similares

1,3-Dioxane is similar to other dioxane isomers and related compounds:

1,4-Dioxane: This isomer is also a six-membered ring with two oxygen atoms but at the 1- and 4-positions.

1,3-Dioxolane: This compound is a five-membered ring with two oxygen atoms.

This compound is unique due to its specific ring structure, which provides stability and reactivity in various chemical processes. Its ability to form stable cyclic acetals makes it valuable in protecting carbonyl compounds during synthesis .

Actividad Biológica

1,3-Dioxane is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of various pharmaceuticals. This article explores the biological activity of this compound derivatives, highlighting their antibacterial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Overview of this compound

This compound is primarily recognized for its role as a solvent and in organic synthesis. However, its derivatives have demonstrated significant biological activities. The compound is often used as a building block in the synthesis of more complex molecules with enhanced biological properties.

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of this compound derivatives against various pathogenic bacteria. For instance:

- Synthesis and Testing : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized from salicylaldehyde and diols. These compounds exhibited notable antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged between 625–1250 µg/mL for effective compounds .

- Comparative Analysis : Table 1 summarizes the antibacterial activity of selected 1,3-dioxolane derivatives:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4 | Staphylococcus aureus | 625 |

| 6 | Pseudomonas aeruginosa | 1250 |

| 8 | Enterococcus faecalis | 625 |

Antifungal Activity

The antifungal properties of this compound derivatives have also been extensively studied. Research indicates that many synthesized compounds exhibit significant antifungal activity against Candida albicans. Notably:

- Activity Spectrum : All tested dioxolanes except one showed considerable antifungal effects with varying potency. The structure-activity relationship suggests that modifications at specific positions on the dioxolane ring can enhance antifungal efficacy .

Anticancer Activity

Recent investigations into the anticancer potential of this compound derivatives have shown promising results:

- Case Study : A study highlighted the synthesis of a complex involving this compound that exhibited a fourfold increase in activity against certain cancer cell lines compared to standard reference drugs. This suggests that dioxane derivatives may serve as effective leads in cancer therapy .

The mechanisms through which this compound derivatives exert their biological effects are varied and include:

- Inhibition of Topoisomerases : Certain dioxane-linked compounds have been identified as inhibitors of bacterial topoisomerases, which are crucial for DNA replication and transcription .

- Antioxidant Properties : Some studies indicate that dioxane derivatives may possess antioxidant capabilities comparable to established industrial antioxidants like butylated hydroxytoluene (BHT), contributing to their biological activity .

Propiedades

IUPAC Name |

1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-5-4-6-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFVNEFVBPFDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025174 | |

| Record name | 1,3-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dioxane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Miscible in water; [HSDB] | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

221 °F at 755 mmHg (NTP, 1992), 105 °C AT 755 MM HG | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

35.6 °F (NTP, 1992), 2 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALC, ETHANOL, ACETONE, BENZENE | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0342 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0342 AT 20 °C/4 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

38.5 [mmHg], Vapor pressure= 39 mm Hg at 25 °C (estimated) | |

| Record name | 1,3-Dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

505-22-6 | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIOXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2C8M17I09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44 °F (NTP, 1992), -42 °C | |

| Record name | 1,3-DIOXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20283 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-dioxane?

A1: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.

Q2: How do substituents at positions 2 or 5 affect the electronic structure of this compound?

A2: Studies using photoelectron spectroscopy and computational methods show that acceptor substituents at positions 2 or 5 decrease the energy of both the highest occupied molecular orbital (HOMO) and a lower-lying orbital (B1) [].

Q3: How does the presence of aryl substituents at the 2-position influence the conformational preference of 1,3-dioxanes?

A3: Research suggests that 2,2-diaryl-1,3-dioxanes favor the conformation where electron-withdrawing aryl groups occupy the axial position and electron-donating aryl groups prefer the equatorial position [, ]. This preference is attributed to a combination of electrostatic interactions and the anomeric effect.

Q4: Are there spectroscopic techniques to differentiate between axial and equatorial isomers of this compound derivatives?

A4: Yes, 1H NMR spectroscopy can distinguish between axial and equatorial isomers in various this compound derivatives. For example, studies on 4-fluoromethylated-6-methyl-1,3-dioxanes utilized 1H NMR, including INDOR techniques, to analyze conformational equilibria []. Additionally, 17O NMR spectroscopy shows distinct chemical shifts for axial and equatorial hydroxyl groups in cyclohexanols and 5-hydroxy-1,3-dioxanes [].

Q5: Can 1,3-dioxanes be catalytically cleaved?

A5: Yes, research demonstrates the catalytic cleavage of substituted 1,3-dioxanes, such as 4-phenyl-1,3-dioxane and 4-methyl-4-phenyl-1,3-dioxane, using palladium or CuO/Cr2O3/BaCrO4 catalysts [].

Q6: What are the potential products of this compound catalytic cleavage?

A6: The products depend on the reaction conditions and the catalyst used. For example, hydrogenolysis with a CuO/Cr2O3/BaCrO4 catalyst yields primary alcohols, while cleavage in an inert atmosphere using palladium catalysts selectively produces propiophenone [].

Q7: Can 1,3-dioxanes be used in reactive extraction processes?

A7: Yes, 1,3-propanediol, a valuable chemical, can be recovered from dilute aqueous solutions using a reactive extraction process involving this compound formation []. This method uses aldehydes, such as propionaldehyde or butyraldehyde, as both reactants and extractants to form substituted 1,3-dioxanes, which partition into the organic phase.

Q8: Can this compound be incorporated into polymers?

A8: Yes, this compound rings can be incorporated into polymers as side chains. For instance, new liquid crystalline polysiloxanes have been synthesized containing this compound rings as mesogenic side groups [].

Q9: What are the properties of polymers containing this compound side chains?

A9: The properties depend on the specific polymer. For example, in polysiloxanes, the this compound side chains can contribute to liquid crystalline behavior. The transition temperatures can be influenced by the type of heteroatom in the ring, with this compound generally exhibiting higher transition temperatures than corresponding 1,3-dithiane derivatives [].

Q10: Are there bio-hybrid fuels containing this compound?

A10: Yes, this compound is considered a potential bio-hybrid fuel that can be produced from biobased feedstocks, carbon dioxide, and renewable electricity. Its combustion chemistry has been studied extensively, including measurements of ignition delay times and laminar flame speeds [].

Q11: How does the combustion chemistry of this compound compare to similar bio-hybrid fuels?

A11: Despite structural similarities, this compound exhibits different combustion characteristics compared to other bio-hybrid fuels like 1,3-dioxolane. For example, this compound demonstrates higher reactivity at lower temperatures (500–800 K) [].

Q12: Have molecular dynamics (MD) simulations been used to study this compound?

A12: Yes, MD simulations have been utilized to study various aspects of this compound, including its liquid properties, interactions with solutes, and its behavior as a polar solvent despite lacking a permanent dipole moment [, ].

Q13: What have MD simulations revealed about the polarity of this compound?

A13: MD simulations suggest that while this compound lacks a permanent dipole moment, it can still exhibit polar characteristics in solute-solvent interactions due to fluctuations in its electron density [].

Q14: Can computational chemistry methods be used to study the reactivity of this compound derivatives?

A14: Yes, computational methods like CNDO/2 and MINDO/3 have been employed to investigate the regioselectivity of nucleophilic substitution reactions in 5,5-di(chloromethyl)-1,3-dioxane [].

Q15: What is known about the safety of 5-bromo-5-nitro-1,3-dioxane in cosmetic products?

A15: 5-Bromo-5-nitro-1,3-dioxane, used as a preservative in cosmetics, has been assessed for safety []. While generally considered safe at low concentrations (up to 0.1%), it's important to note its potential to form nitrosamines upon reaction with amines and amides.

Q16: Have there been instances of odor events related to this compound compounds in water?

A16: Yes, a study reported the detection of odorous compounds, 2,5,5-trimethyl-1,3-dioxane (TMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD), in surface and treated water, which were traced back to wastewater treatment plants utilizing industrial byproducts from resin manufacturing [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.